1-Methyl-(1-heptynyl)silacyclobutane
Description
1-Methyl-(1-heptynyl)silacyclobutane is a silicon-containing heterocyclic compound characterized by a four-membered silacyclobutane ring substituted with a methyl group and a heptynyl (C₇H₁₃–C≡C–) moiety. This structure introduces unique steric and electronic effects, influencing its reactivity and stability. The compound is synthesized via Grignard reactions, as exemplified by the preparation of analogous silacyclobutanes (e.g., 1-methyl-1-phenylsilacyclobutane) .
Properties
Molecular Formula |
C11H20Si |
|---|---|
Molecular Weight |
180.36 g/mol |
IUPAC Name |
1-hept-1-ynyl-1-methylsiletane |
InChI |
InChI=1S/C11H20Si/c1-3-4-5-6-7-9-12(2)10-8-11-12/h3-6,8,10-11H2,1-2H3 |
InChI Key |
HPFZOCFBJOJRLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#C[Si]1(CCC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Calculated Properties of Silacyclobutane Derivatives
| Compound | Molecular Formula | Molecular Weight | logP (logPoct/wat) | Substituents | Key Features |
|---|---|---|---|---|---|
| Silacyclobutane | C₃H₈Si | 72.17 | N/A | None | Parent compound; high ring strain |
| 1-Methylsilacyclobutane | C₄H₁₀Si | 86.21 | N/A | Methyl | Increased steric hindrance |
| 1-Chloro-1-methylsilacyclobutane | C₄H₉ClSi | 120.65 | 2.204 | Methyl, Chlorine | Electrophilic silicon center |
| 1-Methyl-(1-heptynyl)silacyclobutane | C₁₁H₂₀Si | 180.36 | Estimated >3.5 | Methyl, Heptynyl | Bulky alkyne substituent; hydrophobic |
Notes:
- The heptynyl group in this compound significantly increases molecular weight and hydrophobicity compared to methyl or chloro derivatives .
- logP values for simpler analogs (e.g., 1-chloro-1-methylsilacyclobutane) suggest that the heptynyl substituent would further elevate lipophilicity, enhancing solubility in organic solvents .
Thermal Stability and Decomposition Kinetics
Table 2: DFT-Calculated Activation Energies (Eₐ) for Thermal Decomposition
| Compound | Eₐ (kJ/mol) | Method | Reference |
|---|---|---|---|
| Silacyclobutane | 168.2 | B3LYP/6-311G** | |
| 1-Methylsilacyclobutane | 174.5 | B3LYP/6-311G** | |
| 1,1-Dimethylsilacyclobutane | 180.1 | B3LYP/6-311G** |
Key Findings:
- Methyl substitution increases activation energy (Eₐ), indicating greater thermal stability due to reduced ring strain .
- The bulky heptynyl group in this compound likely further stabilizes the ring, though experimental data are needed to confirm this trend.
Reactivity in Polymerization and Cross-Coupling Reactions
Polymerization Behavior:
- Silacyclobutanes with strained rings undergo ROP to form linear polymers. For example, 1-methylsilacyclobutane derivatives polymerize via Si–C bond cleavage, producing polysiltrimethylenes .
- The heptynyl substituent may alter polymerization kinetics or branching due to steric effects, analogous to norbornenyl-substituted silacyclobutanes .
Cross-Coupling Reactivity:
- Organosilanols with alkyne groups (e.g., dimethyl(1-heptynyl)silanol) exhibit enhanced reactivity in Pd-catalyzed couplings compared to trimethylsilane derivatives .
- The heptynyl group in this compound could similarly participate in Sonogashira-type couplings, though the silacyclobutane ring may compete in reactivity .
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